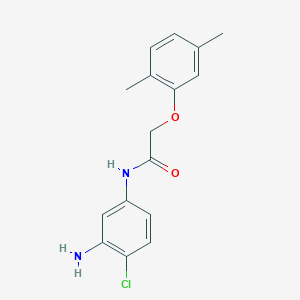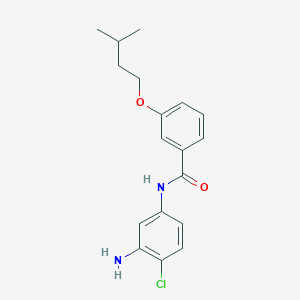
N-(3-Amino-4-chlorophenyl)-2-(2-ethoxyethoxy)-benzamide
Descripción general
Descripción
N-(3-Amino-4-chlorophenyl)-2-(2-ethoxyethoxy)-benzamide is a chemical compound with the molecular formula C17H19ClN2O3. It contains a total of 38 bonds, including 19 non-H bonds, 7 multiple bonds, 7 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 secondary amide (aliphatic), 1 primary amine (aromatic), and 2 ethers (aliphatic) .
Molecular Structure Analysis
The molecular structure of N-(3-Amino-4-chlorophenyl)-2-(2-ethoxyethoxy)-benzamide includes 38 atoms: 19 Hydrogen atoms, 13 Carbon atoms, 2 Nitrogen atoms, 3 Oxygen atoms, and 1 Chlorine atom . The molecule also contains a six-membered ring, which is part of its aromatic structure .Physical And Chemical Properties Analysis
The molecular weight of N-(3-Amino-4-chlorophenyl)-2-(2-ethoxyethoxy)-benzamide is 334.8 g/mol. More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results .Aplicaciones Científicas De Investigación
Gastrokinetic Agents
A study conducted by Kato et al. (1992) explored a series of benzamide derivatives, including N-(3-Amino-4-chlorophenyl)-2-(2-ethoxyethoxy)-benzamide, for their gastrokinetic activity. These compounds were evaluated for their effects on gastric emptying in rats, identifying certain derivatives with potent in vivo gastric emptying activity. This research suggests a potential application of such compounds in treating gastrointestinal motility disorders (Kato, Morie, Harada, Yoshida, & Matsumoto, 1992).
Neuroleptic Activity
Iwanami et al. (1981) synthesized a series of benzamides, including variants similar to N-(3-Amino-4-chlorophenyl)-2-(2-ethoxyethoxy)-benzamide, to evaluate their potential as neuroleptics. These compounds showed promising inhibitory effects on apomorphine-induced stereotyped behavior in rats, indicating their potential application in treating psychosis (Iwanami, Takashima, Hirata, Hasegawa, & Usuda, 1981).
Anticonvulsant Activity
Lambert et al. (1995) investigated derivatives of ameltolide, including 4-amino-N-(2,6-dimethylphenyl)benzamide, which is structurally related to N-(3-Amino-4-chlorophenyl)-2-(2-ethoxyethoxy)-benzamide. These compounds exhibited significant anticonvulsant properties in various models, suggesting their potential in the development of new antiepileptic drugs (Lambert, Hamoir, Hermans, & Poupaert, 1995).
Antimicrobial Activity
Chawla (2016) synthesized thiazole derivatives, including N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl benzamide derivatives, which showed significant antimicrobial activity against various bacterial and fungal species. This highlights the potential of N-(3-Amino-4-chlorophenyl)-2-(2-ethoxyethoxy)-benzamide analogs in developing new antimicrobial agents (Chawla, 2016).
Propiedades
IUPAC Name |
N-(3-amino-4-chlorophenyl)-2-(2-ethoxyethoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3/c1-2-22-9-10-23-16-6-4-3-5-13(16)17(21)20-12-7-8-14(18)15(19)11-12/h3-8,11H,2,9-10,19H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDYWKGUUDQKVCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Amino-4-chlorophenyl)-2-(2-ethoxyethoxy)-benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(3-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]acetamide](/img/structure/B1385072.png)



![N-(4-Aminophenyl)-2-([1,1'-biphenyl]-4-yloxy)-acetamide](/img/structure/B1385078.png)


![N-(5-Amino-2-fluorophenyl)-2-[2,4-DI(tert-butyl)-phenoxy]acetamide](/img/structure/B1385083.png)

![N-(4-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]acetamide](/img/structure/B1385086.png)


